molecular formula C18H19N3O3S B2700376 N-(3,4-dimethylphenyl)-3-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)propanamide CAS No. 899726-83-1

N-(3,4-dimethylphenyl)-3-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)propanamide

Cat. No.: B2700376
CAS No.: 899726-83-1
M. Wt: 357.43
InChI Key: GQMZYTBRHBQUPR-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-3-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)propanamide is a synthetic benzo[e][1,2,4]thiadiazine 1,1-dioxide derivative of significant interest in medicinal chemistry and preclinical pharmaceutical research. Compounds featuring the 1,1-dioxido-2H-benzo[e][1,2,4]thiadiazine scaffold have been investigated for their potential to interact with various biological targets. Structural analogs of this compound have demonstrated potent inhibitory activity against viral targets, such as the HIV-1 capsid (CA) protein, with some derivatives showing significantly enhanced antiviral potency and improved metabolic stability profiles compared to reference compounds . Furthermore, closely related 3-amino-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives are being explored as inhibitors of the Mas-related G-protein coupled receptor X2 (MRGPRX2), indicating the scaffold's relevance in immunology and inflammation research . The specific structural features of this compound—including the 3,4-dimethylphenyl amide moiety and the 1,1-dioxido benzothiadiazine system—suggest it may act as a key intermediate or target molecule in structure-activity relationship (SAR) studies aimed at optimizing potency and drug-like properties for novel therapeutic agents. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, referring to the relevant Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-3-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S/c1-12-7-8-14(11-13(12)2)19-18(22)10-9-17-20-15-5-3-4-6-16(15)25(23,24)21-17/h3-8,11H,9-10H2,1-2H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQMZYTBRHBQUPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CCC2=NS(=O)(=O)C3=CC=CC=C3N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethylphenyl)-3-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)propanamide is a synthetic compound that belongs to the class of 2H-benzo[e][1,2,4]thiadiazine derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by data tables and relevant research findings.

  • CAS Number : 899726-83-1
  • Molecular Formula : C₁₈H₁₉N₃O₃S
  • Molecular Weight : 357.4 g/mol

The structural characteristics of this compound are significant in determining its biological activity. The presence of the thiadiazine ring and the dimethylphenyl group are crucial for its interaction with biological targets.

1. Antimicrobial Activity

Research indicates that thiadiazine derivatives exhibit a range of antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains and fungi. The mechanism often involves the disruption of microbial cell wall synthesis or interference with metabolic pathways.

2. Inhibition of Monoamine Oxidase (MAO)

Studies have demonstrated that certain thiadiazine derivatives can act as inhibitors of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters like serotonin and dopamine, which may have implications for treating depression and anxiety disorders .

Table 1: MAO Inhibition Activity of Thiadiazine Derivatives

CompoundIC50 (μM)Activity
Compound A0.060 ± 0.002MAO-A Inhibitor
Compound B0.241 ± 0.011Moderate Inhibitor
This compoundTBDTBD

3. Antitumor Activity

Thiadiazine derivatives have been investigated for their potential antitumor effects. Preliminary studies suggest that these compounds may induce apoptosis in cancer cells through various mechanisms such as the activation of caspases and modulation of cell cycle progression .

Case Study: Antitumor Effects
A study evaluated the cytotoxic effects of several thiadiazine derivatives on human cancer cell lines. The results indicated that specific structural modifications enhance cytotoxic activity against breast and lung cancer cells.

The biological activity of this compound is thought to involve multiple mechanisms:

  • Enzyme Inhibition : Compounds targeting MAO can modulate neurotransmitter levels.
  • Cellular Interaction : The compound may interact with cellular receptors or enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from and

The compounds 7c–7j () share the N-(methyl-substituted phenyl)propanamide core but differ in their heterocyclic substituents. Key structural and functional distinctions include:

Parameter Target Compound Analogues (7c–7j)
Heterocyclic Substituent 1,1-Dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl 5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-ylsulfanyl
Sulfur Oxidation State Sulfone (S=O₂) Thioether (S) in oxadiazole-thiazole linkage
Molecular Formula Not explicitly provided (estimated: C₁₉H₂₀N₃O₃S) C₁₆H₁₇N₅O₂S₂ (7c–7f) / C₁₇H₁₉N₅O₂S₂ (7g–7j)
Molecular Weight ~386 g/mol (estimated) 375–389 g/mol
Key Functional Groups Sulfonamide, aromatic dimethyl groups Thiazole amine, oxadiazole, methylphenyl groups

Implications :

  • The benzo[e][1,2,4]thiadiazine system may confer distinct electronic and steric properties, altering binding affinities in biological targets compared to oxadiazole-thiazole systems .

Physicochemical Properties

Melting Points and Stability
  • Analogues 7c–7j : Melting points range from 134–199°C, with higher values correlating to increased substitution (e.g., 7h: 3,4-dimethylphenyl derivative melts at 178°C) .
Spectral Data (IR/NMR)
  • Target Compound : Expected IR peaks for sulfone (S=O, ~1300–1150 cm⁻¹) and amide (C=O, ~1650 cm⁻¹). ¹H-NMR would show aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 2.2–2.5 ppm) .
  • Analogues 7c–7j : IR confirms thiazole NH₂ (3400–3300 cm⁻¹) and oxadiazole C=N (1600 cm⁻¹). ¹H-NMR data for 7h include aromatic protons (δ 7.2–7.8 ppm) and methyl groups (δ 2.3 ppm) .

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